1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea
Beschreibung
The compound 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea features a pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 1 with an ethyl chain terminating in a phenylurea moiety. This structure combines a heterocyclic scaffold with hydrogen-bonding functionalities (urea and pyridinyl groups), which are critical for interactions in biological systems.
Eigenschaften
IUPAC Name |
1-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-7-6-16(14-8-10-19-11-9-14)22-23(17)13-12-20-18(25)21-15-4-2-1-3-5-15/h1-11H,12-13H2,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGHKCRBSOQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea is a pyridazine derivative that has gained attention due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyridazine ring fused with a pyridine moiety and an ethyl group attached to a phenylurea. Its molecular formula is with a molecular weight of approximately 284.33 g/mol.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyridazine derivatives. For instance, compounds structurally similar to 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 25 | COX-1 |
| Compound B | 30 | COX-2 |
| 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
2. Anticancer Activity
The anticancer potential of the compound has been assessed through various in vitro studies. For instance, research indicates that similar pyridazine derivatives exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
Case Study:
In a study conducted by Shimizu et al., derivatives of pyridazine were screened for their ability to induce apoptosis in cancer cells. The findings revealed that certain derivatives led to a reduction in cell viability with IC50 values ranging from 10 µM to 50 µM depending on the specific cell line tested .
3. Enzyme Inhibition
Pyridazine derivatives are also known for their role as enzyme inhibitors. Specifically, they have been studied as inhibitors of IKKβ, an important kinase involved in inflammatory signaling pathways.
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| IKKβ | Pyridazine Derivative X | 0.067 |
| IKKβ | Pyridazine Derivative Y | 0.095 |
The biological activity of 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea may involve several mechanisms:
- Inhibition of Pro-inflammatory Mediators : By targeting COX enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
- Kinase Inhibition : The inhibition of kinases like IKKβ can disrupt inflammatory signaling cascades, potentially reducing tumor growth and progression.
Vergleich Mit ähnlichen Verbindungen
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
